molecular formula C27H23NO2 B299891 N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide

N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide

货号 B299891
分子量: 393.5 g/mol
InChI 键: WPYNTKNZQATNDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide, commonly known as BPN14770, is a small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications. BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).

作用机制

BPN14770 is a selective inhibitor of N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide, an enzyme that plays a critical role in regulating intracellular levels of cAMP. By inhibiting N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide, BPN14770 increases cAMP levels in the brain, which can lead to improved cognitive function. Additionally, BPN14770 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons.
Biochemical and Physiological Effects
BPN14770 has several biochemical and physiological effects that make it an attractive candidate for therapeutic applications. Studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease by increasing cAMP levels in the brain. BPN14770 has also been shown to increase the expression of BDNF, a protein that plays a critical role in promoting the growth and survival of neurons. Additionally, BPN14770 has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

实验室实验的优点和局限性

One of the primary advantages of BPN14770 for lab experiments is its selectivity for N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide. This selectivity allows researchers to study the specific effects of inhibiting N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide without affecting other phosphodiesterases. Additionally, BPN14770 has been shown to be well-tolerated in animal models, which makes it a safe candidate for further research. However, one of the limitations of BPN14770 is its relatively short half-life, which may limit its effectiveness in clinical applications.

未来方向

There are several potential future directions for research on BPN14770. One area of research is in the development of more potent and selective inhibitors of N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide. Additionally, further research is needed to determine the optimal dosing and administration of BPN14770 for therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of BPN14770 in clinical trials.

合成方法

The synthesis of BPN14770 is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 1,2-dihydro-5-acenaphthylenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-bromophenoxy)ethanol in the presence of a base to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with 2-bromo-1,1'-biphenyl in the presence of a base to form the final product, BPN14770.

科学研究应用

BPN14770 has been the subject of several scientific research studies due to its potential therapeutic applications. One of the primary applications of BPN14770 is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease by increasing cAMP levels in the brain. BPN14770 has also been shown to have potential therapeutic applications in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

属性

产品名称

N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide

分子式

C27H23NO2

分子量

393.5 g/mol

IUPAC 名称

N-[2-(2-phenylphenoxy)ethyl]-1,2-dihydroacenaphthylene-5-carboxamide

InChI

InChI=1S/C27H23NO2/c29-27(24-16-15-21-14-13-20-9-6-11-23(24)26(20)21)28-17-18-30-25-12-5-4-10-22(25)19-7-2-1-3-8-19/h1-12,15-16H,13-14,17-18H2,(H,28,29)

InChI 键

WPYNTKNZQATNDV-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)C(=O)NCCOC4=CC=CC=C4C5=CC=CC=C5

规范 SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCCOC4=CC=CC=C4C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。